BenchChemオンラインストアへようこそ!

N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Kinase Inhibition Cancer Scaffold Privilege

CAS 900266-02-6 is a synthetic pyrazolo[1,5-a]pyrimidine with a C7-aniline acetamide headpiece, designed for kinase inhibitor programs. Class-level evidence shows this scaffold preferentially eliminates p21-deficient cancer cells, making it a strong candidate for isogenic HCT116 p21+/+ vs. p21-/- synthetic lethality screens. Its 3-phenyl/5-propyl substitution confers a distinct selectivity fingerprint versus other C7 analogs, ideal for broad kinase panel profiling. Procure to de-risk lead optimization and map the exact pharmacophore's impact on antiproliferative phenotype selectivity.

Molecular Formula C23H23N5O
Molecular Weight 385.471
CAS No. 900266-02-6
Cat. No. B2945637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
CAS900266-02-6
Molecular FormulaC23H23N5O
Molecular Weight385.471
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
InChIInChI=1S/C23H23N5O/c1-3-7-20-14-22(26-19-12-10-18(11-13-19)25-16(2)29)28-23(27-20)21(15-24-28)17-8-5-4-6-9-17/h4-6,8-15,26H,3,7H2,1-2H3,(H,25,29)
InChIKeyROMSJPMHJLJJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (CAS 900266-02-6): Core Scaffold & Kinase-Targeted Architecture for Differentiated Procurement


N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (CAS 900266-02-6) is a synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a characteristic C7-aniline acetamide substitution, placing it within a class of agents designed to exploit checkpoint deficiencies in cancer cells by inhibiting cyclin-dependent kinases [2]. Its structural architecture—a 3-phenyl and 5-propyl substitution on the fused heterocyclic core—aligns with the pharmacophoric requirements of the pyrazolo[1,5-a]pyrimidin-7-yl amine series, which has demonstrated utility in targeting protein kinase-dependent diseases [3]. However, it is critical to note that published, head-to-head quantitative differentiation data for this specific molecule against close analogs is extremely limited in accessible primary literature, making procurement decisions reliant on class-level inference rather than on direct comparative performance metrics.

Procurement Risk: Why N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine acetamide class, minor structural modifications lead to dramatic shifts in biological target engagement and potency. For instance, in a closely related series, the addition of a fluoroalkynyl side chain to the DPA-714 scaffold yielded a 2.6-fold improvement in TSPO binding affinity (Ki: 0.35–0.79 nM vs. 0.91 nM for the parent) [1]. Extrapolating these SAR principles, the specific aniline-acetamide substitution pattern on CAS 900266-02-6, along with its 3-phenyl and 5-propyl groups, is anticipated to confer a distinct selectivity profile compared to other C7-substituted analogs. This is evident from the broader class, where the C7 phenyl amide 'headpiece' was found to be a key driver of antiproliferative phenotype selectivity against p21-deficient cell lines [2]. Consequently, substituting this compound with a seemingly similar pyrazolo[1,5-a]pyrimidine derivative without verified, matched-pair comparative data introduces significant risk of altered potency, selectivity, and downstream experimental inconsistency.

Quantitative Differentiation Evidence for N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide: A Comparator-Based Analysis


Core Scaffold Privilege for Kinase Inhibition vs. Non-Fused Heterocycles

The pyrazolo[1,5-a]pyrimidine core of CAS 900266-02-6 is a recognized privileged scaffold for generating potent kinase inhibitors. This is a foundational differentiator from non-fused or alternative heterocyclic cores often used in kinase inhibitor design. The patent literature explicitly identifies the pyrazolo[1,5-a]pyrimidin-7-yl amine scaffold as a template for designing potent kinase inhibitors, a designation not universally applied to other heterocycles [1]. While direct quantitative comparison data for this specific molecule is absent, its core scaffold provides a key structural advantage associated with potent target engagement in kinase-dependent disease models.

Kinase Inhibition Cancer Scaffold Privilege

C7-Aniline Acetamide Substitution: Alignment with a High-Potency Antiproliferative Pharmacophore

The substitution pattern on CAS 900266-02-6, specifically the N-(4-aminophenyl)acetamide moiety at the C7 position, directly mimics the 'optimized phenyl amide moiety' identified in a related series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides with potent antiproliferative activity [1]. In that series, detailed SAR studies revealed that modifications to the phenyl amide 'headpiece' at C7 were critical for biological activity, leading to the discovery of compounds that preferentially kill p21-deficient cancer cells over p21-proficient cells. While specific IC50 values for CAS 900266-02-6 in this phenotypic assay are not publicly available, its structural congruence with the optimized pharmacophore suggests it is designed to exploit the same mechanistic vulnerability.

Antiproliferative Cancer Structure-Activity Relationship

Differentiated Physicochemical Properties: Impact of 3-Phenyl and 5-Propyl Substituents on Lipophilicity

The 3-phenyl and 5-propyl substituents on the pyrazolo[1,5-a]pyrimidine core of CAS 900266-02-6 are predicted to increase lipophilicity (cLogP) compared to analogs with smaller alkyl groups at the 5-position (e.g., 5,7-dimethyl derivatives). In a related DPA-714 series, increasing the chain length of a fluoroalkynyl substituent raised the HPLC-measured logD7.4 from 2.9 (for the parent) to a range of 3.6 to 4.3 [1]. By analogy, the 5-propyl group on CAS 900266-02-6 is expected to impart higher lipophilicity than a 5-methyl or 5-ethyl analog, which can translate to altered membrane permeability, plasma protein binding, and tissue distribution. This class-level inference suggests a distinct ADME profile compared to less lipophilic in-class compounds.

Lipophilicity Drug-likeness Physicochemical Properties

High-Impact Application Scenarios for N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide Based on Verified Evidence


Targeted Anticancer Research: Exploiting Checkpoint Deficiency in p21-Null Tumor Models

Based on the class-level evidence that C7-aniline acetamide substituted pyrazolo[1,5-a]pyrimidines preferentially kill p21-deficient cancer cells, CAS 900266-02-6 is a strong candidate for use in isogenic cell line experiments (e.g., HCT116 p21+/+ vs. p21-/-) to investigate synthetic lethality strategies in oncology [1]. Its procurement is most justified for research programs specifically focused on validating checkpoint-targeted therapies.

Kinase Profiling and Selectivity Panel Screening Against Closely Related Pyrazolo[1,5-a]pyrimidine Derivatives

Given the established role of the pyrazolo[1,5-a]pyrimidin-7-yl amine scaffold in kinase inhibition, CAS 900266-02-6 is suitable for inclusion in broad kinase selectivity panels to generate the missing head-to-head data against its closest analogs [2]. This application is critical for de-risking future lead optimization by mapping the precise selectivity fingerprint conferred by the 3-phenyl, 5-propyl, and N-(4-acetamidophenyl) substitution pattern.

ADME and Pharmacokinetic Profiling of Lipophilic Pyrazolo[1,5-a]pyrimidines for CNS Drug Discovery

The predicted increased lipophilicity of CAS 900266-02-6, inferred from the 5-propyl substituent's effect based on related TSPO ligand series, makes it a relevant tool compound for evaluating the correlation between pyrazolopyrimidine logD values and blood-brain barrier penetration [3]. Its procurement is recommended for ADME screening cascades where lipophilicity is a key design parameter for CNS-targeted kinase inhibitors.

Chemical Biology Tool for Investigating p21-Dependent Cell Cycle Regulation

As a representative of the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide class, CAS 900266-02-6 can serve as a chemical probe to dissect the role of p21 in cell cycle checkpoints [1]. Its application in wild-type versus p21-knockout cell systems can help elucidate the mechanistic pathways linking kinase inhibition to cell cycle arrest, providing a differentiated research tool compared to broader-spectrum kinase inhibitors like staurosporine.

Quote Request

Request a Quote for N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.